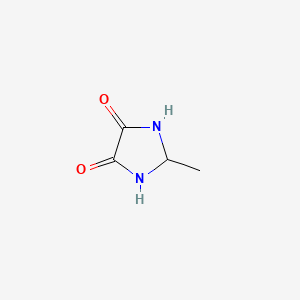
2-Methylimidazolidine-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylimidazolidine-4,5-dione is a heterocyclic organic compound with the molecular formula C4H6N2O2 It is a derivative of imidazolidine, featuring a five-membered ring structure with two nitrogen atoms and two carbonyl groups at positions 4 and 5
準備方法
Synthetic Routes and Reaction Conditions
2-Methylimidazolidine-4,5-dione can be synthesized through several methods. One common approach involves the reaction of acetamidine with formaldehyde and subsequent cyclization. Another method includes the nitration of 2-methoxy-2-methylimidazolidine-4,5-dione, which can be synthesized from acetamidine and methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
2-Methylimidazolidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, imidazolidinones, and diols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Methylimidazolidine-4,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2-Methylimidazolidine-4,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways .
類似化合物との比較
Similar Compounds
5-Methylimidazolidine-2,4-dione: Similar in structure but with different substitution patterns.
2-Methoxy-2-methylimidazolidine-4,5-dione: A methoxy derivative with distinct chemical properties.
2-Methylpyrimidine-4,6-diol: Another heterocyclic compound with similar applications in chemistry and industry
Uniqueness
2-Methylimidazolidine-4,5-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
141916-31-6 |
|---|---|
分子式 |
C4H6N2O2 |
分子量 |
114.10 g/mol |
IUPAC名 |
2-methylimidazolidine-4,5-dione |
InChI |
InChI=1S/C4H6N2O2/c1-2-5-3(7)4(8)6-2/h2H,1H3,(H,5,7)(H,6,8) |
InChIキー |
CTXKQFVHRPPQIO-UHFFFAOYSA-N |
正規SMILES |
CC1NC(=O)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)
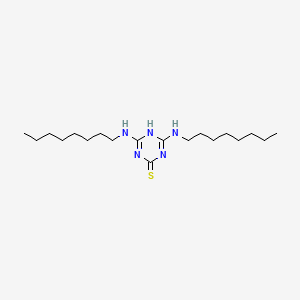
![3,4-Dimethylspiro[4.5]dec-2-en-1-one](/img/structure/B12527485.png)
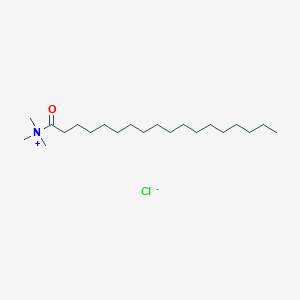
![2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B12527492.png)
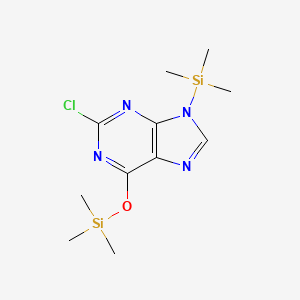
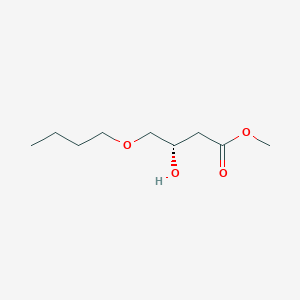
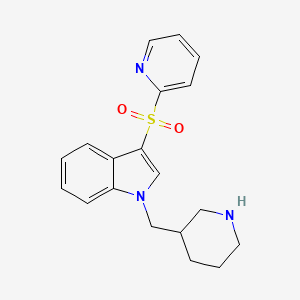
![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
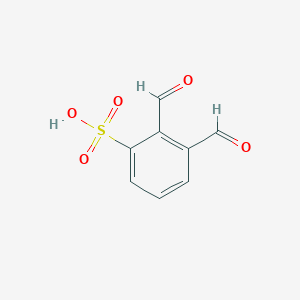
![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)
![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)
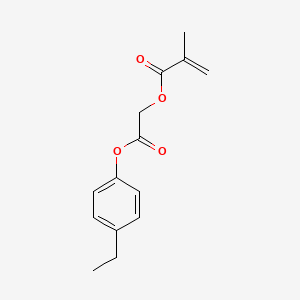
![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)
